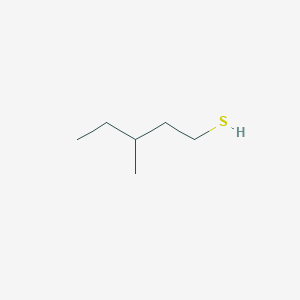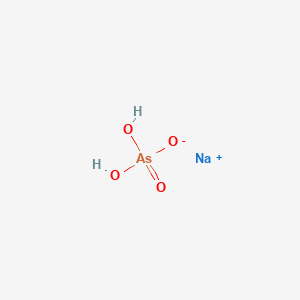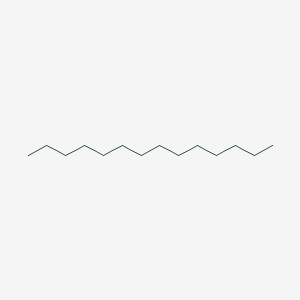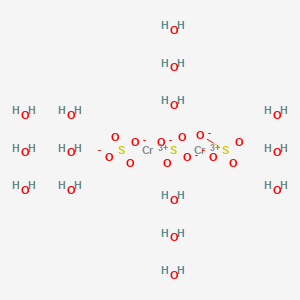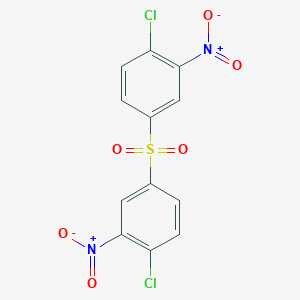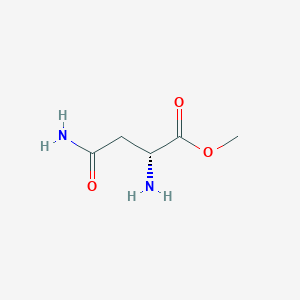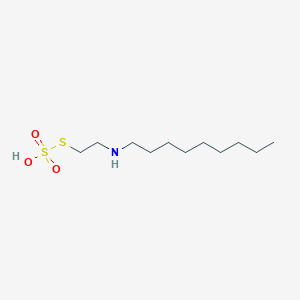
1-(2-Sulfosulfanylethylamino)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfosulfanylethylamino)nonane, also known as SSEN, is a water-soluble compound that has been widely used in scientific research. It is a derivative of nitrilotriacetic acid and is commonly used as a chelating agent for metal ions. SSEN has been found to have a variety of applications in biochemical and physiological research, including protein purification, enzyme assays, and protein labeling.
Wirkmechanismus
1-(2-Sulfosulfanylethylamino)nonane acts as a chelating agent by binding to metal ions and forming stable complexes. The sulfonate group on 1-(2-Sulfosulfanylethylamino)nonane enhances its water solubility, making it an effective chelating agent in aqueous solutions. 1-(2-Sulfosulfanylethylamino)nonane can bind to a variety of metal ions, including nickel, cobalt, and copper.
Biochemische Und Physiologische Effekte
1-(2-Sulfosulfanylethylamino)nonane has been found to have a minimal effect on biochemical and physiological systems. It is non-toxic and does not interfere with enzyme activity or protein function. 1-(2-Sulfosulfanylethylamino)nonane is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Sulfosulfanylethylamino)nonane is its water solubility, which makes it easy to use in aqueous solutions. It is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments. However, 1-(2-Sulfosulfanylethylamino)nonane can be expensive and may not be suitable for experiments that require large quantities of reagents.
List of
Zukünftige Richtungen
1. Development of new chelating agents with improved properties
2. Investigation of the binding specificity of 1-(2-Sulfosulfanylethylamino)nonane for different metal ions
3. Study of the effect of 1-(2-Sulfosulfanylethylamino)nonane on protein structure and function
4. Optimization of 1-(2-Sulfosulfanylethylamino)nonane purification methods
5. Development of new applications for 1-(2-Sulfosulfanylethylamino)nonane in biochemical and physiological research.
Synthesemethoden
1-(2-Sulfosulfanylethylamino)nonane can be synthesized by reacting nitrilotriacetic acid with 2-aminoethanethiol in the presence of sodium hydroxide. The resulting compound is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)nonane.
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfosulfanylethylamino)nonane has been widely used in scientific research as a chelating agent for metal ions. It has been found to be particularly effective in the purification of His-tagged proteins, which are commonly used in recombinant protein expression systems. 1-(2-Sulfosulfanylethylamino)nonane can also be used in enzyme assays to measure the activity of metal-dependent enzymes.
Eigenschaften
CAS-Nummer |
1921-44-4 |
|---|---|
Produktname |
1-(2-Sulfosulfanylethylamino)nonane |
Molekularformel |
C11H25NO3S2 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO3S2/c1-2-3-4-5-6-7-8-9-12-10-11-16-17(13,14)15/h12H,2-11H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
RLZLGGSREJEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCNCCSS(=O)(=O)O |
Synonyme |
Thiosulfuric acid hydrogen S-(2-nonylaminoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
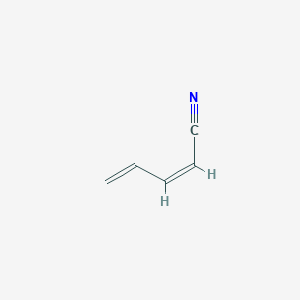
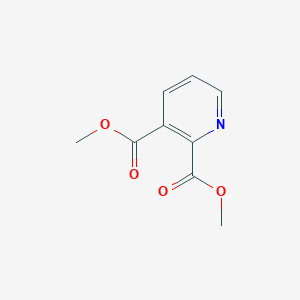
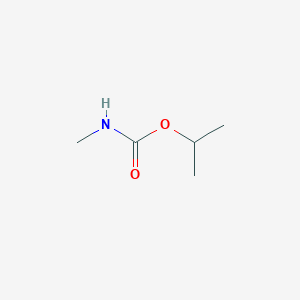
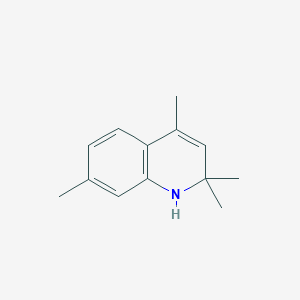
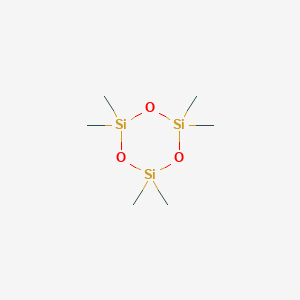
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
